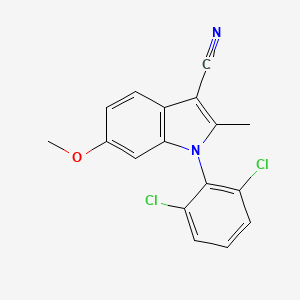

Phenanthrene water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₁₀. It consists of three fused benzene rings arranged in an angular configuration. Phenanthrene is a colorless, crystalline solid that can appear yellow. It is nearly insoluble in water but soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . Phenanthrene is used in the production of dyes, plastics, pesticides, explosives, and drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the most common synthetic routes for phenanthrene is the Haworth phenanthrene synthesis. This multi-step process involves the following key steps :

Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.

Clemmensen Reduction: Naphthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to give naphthobutyric acid.

Cyclization: The naphthobutyric acid undergoes cyclization to form phenanthrene.

Industrial Production Methods

Industrial production of phenanthrene typically involves the extraction from coal tar, a by-product of coal processing. The coal tar is distilled, and phenanthrene is separated from other PAHs through fractional distillation and recrystallization processes .

Analyse Des Réactions Chimiques

Phenanthrene undergoes various chemical reactions, primarily at the 9 and 10 positions :

Reduction: Reduction of phenanthrene with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.

Halogenation: Electrophilic halogenation with bromine produces 9-bromophenanthrene.

Sulfonation: Aromatic sulfonation with sulfuric acid forms 2- and 3-phenanthrenesulfonic acids.

Ozonolysis: Ozonolysis of phenanthrene results in the formation of diphenylaldehyde.

Applications De Recherche Scientifique

Phenanthrene has several scientific research applications:

Mécanisme D'action

Phenanthrene exerts its effects through various molecular mechanisms. It is known to interact with cellular components, leading to oxidative stress and DNA damage. The compound’s carcinogenic properties are attributed to its ability to form reactive metabolites that bind to DNA, causing mutations and potentially leading to cancer . Phenanthrene also affects cellular signaling pathways, contributing to its toxic effects .

Comparaison Avec Des Composés Similaires

Phenanthrene is often compared to other PAHs, such as anthracene, benzo[a]anthracene, and fluoranthene . These compounds share similar structures but differ in their chemical properties and biological effects:

Anthracene: Like phenanthrene, anthracene consists of three fused benzene rings but in a linear arrangement.

Benzo[a]anthracene: This compound has four fused benzene rings and is more carcinogenic than phenanthrene.

Fluoranthene: Fluoranthene has a five-ring structure and exhibits different chemical reactivity and toxicity compared to phenanthrene.

Phenanthrene’s unique angular structure and reactivity make it a valuable compound for various applications and research studies.

Propriétés

Numéro CAS |

919080-09-4 |

|---|---|

Formule moléculaire |

C14H12O |

Poids moléculaire |

196.24 g/mol |

Nom IUPAC |

phenanthrene;hydrate |

InChI |

InChI=1S/C14H10.H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-10H;1H2 |

Clé InChI |

JPKIKAADNMFDRS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)

![N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12621326.png)

![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)

![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)

![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)